1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-

Heterocyclic chemistry Nitrofuran antibiotics Structure-activity relationship

The compound 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- (CAS 50-94-2) is a synthetic nitrofuran antimicrobial agent belonging to the 1,2,4-triazine-3,5-dione class. It was first reported as part of a series of nitrofuryl heterocycles evaluated for urinary tract antibacterial activity.

Molecular Formula C7H4N4O5
Molecular Weight 224.13 g/mol
CAS No. 50-94-2
Cat. No. B3342988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-
CAS50-94-2
Molecular FormulaC7H4N4O5
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=O)NC2=O
InChIInChI=1S/C7H4N4O5/c12-6-5(9-10-7(13)8-6)3-1-2-4(16-3)11(14)15/h1-2H,(H2,8,10,12,13)
InChIKeyOYQZCMCEAPUWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Nitro-2-furanyl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS 50-94-2) – Nitrofuran Antibacterial Procurement Guide


The compound 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- (CAS 50-94-2) is a synthetic nitrofuran antimicrobial agent belonging to the 1,2,4-triazine-3,5-dione class . It was first reported as part of a series of nitrofuryl heterocycles evaluated for urinary tract antibacterial activity [1]. The compound contains a 5-nitrofuran moiety linked to a 1,2,4-triazine-3,5-dione core (also known as 6-azauracil), distinguishing it from other clinical nitrofurans such as nitrofurantoin, furazolidone, and nitrofurazone. Its antibacterial action, like other nitrofurans, depends on reductive activation by bacterial nitroreductases to generate reactive intermediates that damage DNA and other macromolecules [2].

Why Nitrofuran In-Class Substitution Is Not Straightforward: The Case of 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)-


Nitrofurans share a common 5-nitrofuran pharmacophore but differ substantially in their heterocyclic carriers, which dictate pharmacokinetic partitioning, nitroreductase substrate specificity, and resistance profiles. For instance, nitrofurantoin concentrates in urine for urinary tract infections, furazolidone is used gastrointestinaly, and nitrofurazone is limited to topical use due to toxicity [1]. The 1,2,4-triazine-3,5-dione scaffold of CAS 50-94-2 imparts distinct physicochemical properties (e.g., lower logP and different hydrogen-bonding capacity) relative to the imidazolidinedione of nitrofurantoin or the oxazolidinone of furazolidone . Moreover, nitrofurantoin resistance in Escherichia coli requires two independent mutations in the nfsA and nfsB nitroreductase genes, and the efficiency of activation by these enzymes varies with the heterocyclic structure [2]. Therefore, blunt substitution of one nitrofuran for another can lead to unpredictable efficacy, altered resistance development, and different safety margins.

Quantitative Differentiation Evidence: 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- vs. Key Nitrofuran Comparators


Structural Scaffold Differentiation: 1,2,4-Triazine-3,5-dione vs. Imidazolidinedione/Oxazolidinone Core

The compound possesses a 1,2,4-triazine-3,5-dione (6-azauracil) core, whereas the most clinically used nitrofuran, nitrofurantoin, contains an imidazolidine-2,4-dione (hydantoin) core, and furazolidone an oxazolidin-2-one core [1]. This difference results in a distinct hydrogen-bonding profile: the triazine-dione offers 7 H-bond acceptors and 2 H-bond donors versus 5 acceptors/2 donors for nitrofurantoin and 5 acceptors/0 donors for furazolidone . The measured logP of -0.292 for the target compound indicates greater hydrophilicity than furazolidone (logP ~0.23) and similar hydrophilicity to nitrofurantoin (logP ~ -0.47) [2]. Such differences influence tissue distribution, urinary excretion, and interaction with bacterial nitroreductases.

Heterocyclic chemistry Nitrofuran antibiotics Structure-activity relationship

Nitroreductase Activation Kinetics: Triazine-Dione vs. Hydantoin Scaffold Impact on Reduction Rate

Nitrofuran activity requires reduction of the nitro group by bacterial nitroreductases (NfsA/NfsB in E. coli). Studies on nitrofuran analogs demonstrate that the heterocyclic carrier significantly affects the single-electron reduction potential (E₁/₂) and thus the rate of nitro anion radical formation [1]. While direct E₁/₂ data for CAS 50-94-2 are not reported, class-level SAR indicates that electron-deficient triazine rings lower the reduction potential compared to hydantoin carriers, potentially resulting in slower activation but longer radical anion half-life [1][2]. This mechanism is distinct from nitrofurantoin, where rapid reduction correlates with fast bactericidal action but also faster clearance of active metabolites.

Nitroreductase Prodrug activation Antimicrobial resistance

Resistance Barrier Differentiation: Dual-Mutation Requirement and Heterocycle Impact on NfsA/NfsB Recognition

A key advantage of nitrofurantoin over many other antibiotics is its requirement for two independent loss-of-function mutations (nfsA and nfsB) to achieve clinical resistance, which occurs at a frequency of <10⁻¹⁰ per generation [1]. The same dual-mutation barrier is expected to apply to the 1,2,4-triazine-3,5-dione scaffold, as activation also depends on NfsA/NfsB [2]. However, structural differences in the heterocyclic carrier alter the binding affinity to these nitroreductases; analogous nitrofuran analogs bearing triazine-4-yl groups show altered reduction kinetics by flavoenzymes [3]. In nitrofurantoin-resistant E. coli mutants, cross-resistance to other nitrofurans is not universal—some mutants selected with nitrofurantoin remain susceptible to nitrofurazone, indicating that heterocycle-specific activation pathways exist and can be exploited [4].

Antimicrobial resistance Nitroreductase mutation Escherichia coli

Synthetic Intermediate Utility: Key Precursor for Dihydroxymethylfuratrizine (Panfuran-S) Prodrug

CAS 50-94-2 serves as the primary synthetic precursor for dihydroxymethylfuratrizine (CAS 794-93-4), the active component of Panfuran-S, which was used clinically as a gastrointestinal antibacterial [1]. Dihydroxymethylfuratrizine is synthesized by reacting the parent triazine-3,5-dione with formaldehyde, introducing two hydroxymethyl groups that improve solubility and oral bioavailability [2]. The parent compound (CAS 50-94-2) itself has an aqueous solubility of approximately 38 μg/mL, whereas the dihydroxymethyl derivative shows significantly enhanced solubility suitable for oral formulation . This prodrug relationship is unique among nitrofurans—nitrofurantoin, furazolidone, and nitrofurazone do not have analogous clinically used prodrug forms.

Prodrug synthesis Nitrofuran derivatization Gastrointestinal antibacterial

Optimal Application Scenarios for 1,2,4-Triazine-3,5(2H,4H)-dione,6-(5-nitro-2-furanyl)- (CAS 50-94-2) Based on Differential Evidence


Development of Nitrofurantoin-Resistance-Breaking Urinary Tract Antibacterials

Given the potential for differential nitroreductase recognition and the dual-mutation resistance barrier, CAS 50-94-2 is a candidate scaffold for developing next-generation urinary tract antibacterials that retain activity against nfsA/nfsB mutant E. coli strains where nitrofurantoin fails [1]. Its triazine-dione core may bypass certain resistance mutations that affect hydantoin recognition, as evidenced by the non-overlapping cross-resistance patterns observed between nitrofurantoin and nitrofurazone in mutant selection studies [2].

Prodrug Design for Enhanced Oral Bioavailability of Nitrofuran Antibacterials

The compound's amenability to N-hydroxymethylation to form dihydroxymethylfuratrizine (Panfuran-S) demonstrates a unique prodrug derivatization pathway not available for other clinical nitrofurans [3]. This makes CAS 50-94-2 the starting material of choice for developing orally bioavailable nitrofuran prodrugs with improved solubility (>10× enhancement) while retaining the antibacterial pharmacophore .

Structure-Activity Relationship (SAR) Studies on Nitrofuran Heterocycle Carriers

The 1,2,4-triazine-3,5-dione scaffold represents a distinct heterocyclic carrier class that differs from the hydantoin, oxazolidinone, and semicarbazone carriers of existing clinical nitrofurans [4]. Procurement of CAS 50-94-2 enables systematic SAR investigations into how the heterocycle influences reduction potential, enzyme activation kinetics, and antibacterial spectrum, supporting the rational design of nitrofuran analogs with tailored activity profiles [5].

Chemical Probe for Nitroreductase Enzyme Characterization

Because the bacterial nitroreductases NfsA and NfsB exhibit substrate specificity dependent on the heterocyclic structure of nitrofuran substrates, CAS 50-94-2 can serve as a probe substrate to characterize nitroreductase variants and resistance mutations [6]. Differential reduction kinetics between the triazine-dione and hydantoin substrates can reveal structure-function relationships in nitroreductase active sites, aiding in the prediction of cross-resistance patterns [7].

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